Narcissidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

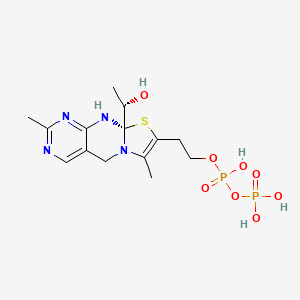

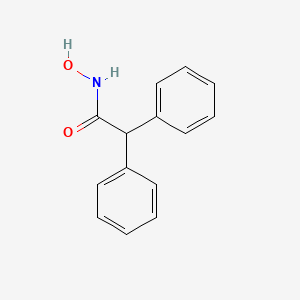

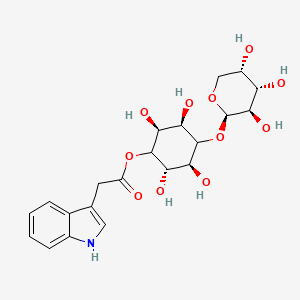

Narcissidine is a member of phenanthridines.

Wissenschaftliche Forschungsanwendungen

Narcissidine in Alzheimer's Disease Treatment

A study by Karakoyun et al. (2020) highlights the therapeutic potential of Narcissus tazetta, from which this compound is isolated, in Alzheimer's Disease (AD). The research emphasizes the anticholinesterase activity of this compound, suggesting its potential role in AD treatment.

This compound in Cardiovascular Research

Research by Chen et al. (1987) explores narcissin's (another name for this compound) effects on cardiovascular function. The study compares narcissin's impact on cardiac hemodynamics with another compound, highlighting its influence on coronary flow and myocardial contractile force.

This compound's Role in Liver Function

A study conducted by Morovvati and Armand (2019) investigates the effects of Narcissus tazetta bulb extract, containing this compound, on liver function enzymes in rats. This research provides insights into how this compound may influence liver enzyme activity.

This compound in Antitumor Research

The antimitotic properties of this compound, derived from Narcissus bulbs, are discussed in a study by Ceriotti (1967). This research underscores the potential application of this compound in antitumor treatments.

Structural Analysis of this compound

Immirzi and Fuganti's (1971) research Immirzi et al. (1971) provides a detailed structural analysis of this compound methiodide, which is crucial for understanding its chemical properties and potential applications in various scientific fields.

This compound in Biotechnological Research

Research by Huang and Lai (2007) highlights the advancements in biotechnological research on Narcissus, including the use of this compound. This study discusses its applications in micropropagation, transgenic improvement, and secondary metabolite manufacture.

This compound's Anticancer Evaluation

A study by Evidente and Kornienko (2009) focuses on the anticancer evaluation of Amaryllidaceae alkaloids, including this compound. This research provides valuable insights into the structure-activity relationships and therapeutic potential of this compound in cancer treatment.

This compound's Potent Antitumor Properties

A review by Fürst (2016) discusses the potent antitumor and anti-inflammatory properties of this compound. This comprehensive overview sheds light on the biological mechanisms and potential therapeutic applications of this compound in cancer therapy.

This compound in Plant Protection

Santana et al. (2008) Santana et al. (2008) explore the biological activities of 3-O-acetyl-narcissidine, a derivative of this compound, against various insect species and plants. This study indicates a potential plant protective role for this compound and its derivatives.

This compound in Amaryllidaceae Alkaloid Screening

Tarakemeh et al. (2019) Tarakemeh et al. (2019) conducted a study on the alkaloid profiles of Narcissus spp., including this compound. The research provides valuable information on the diversity and concentration of this compound in different plant parts.

This compound in Oxidative Stress and Mitochondrial Dysfunctions Research

Lu et al. (2012) Lu et al. (2012) investigate the role of narciclasine, related to this compound, in inducing programmed cell death and its effects on oxidative stress and mitochondrial dysfunctions. This study contributes to understanding the cellular mechanisms impacted by this compound.

This compound in Traditional Medicine

Qhotsokoane-Lusunzi and Karuso (2001) Qhotsokoane-Lusunzi and Karuso (2001) examine the secondary metabolites of Bulbine narcissifolia, used traditionally for wound healing and as a purgative. The study provides insights into the medicinal applications and efficacy of compounds related to this compound.

This compound in UPLC-DA-ESI-MS Analysis

Katoch and Sharma (2019) Katoch and Sharma (2019) developed a method for quantifying and identifying Amaryllidaceae alkaloids, including this compound, in Narcissus tazetta using ultra-performance liquid chromatography. This technique is crucial for analyzing the alkaloid content in plants.

Eigenschaften

Molekularformel |

C18H23NO5 |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

(1S,13R,14R,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,11-tetraene-13,15-diol |

InChI |

InChI=1S/C18H23NO5/c1-22-12-6-9-8-19-5-4-10-15(19)14(11(9)7-13(12)23-2)17(21)18(24-3)16(10)20/h4,6-7,14-18,20-21H,5,8H2,1-3H3/t14-,15+,16+,17-,18-/m0/s1 |

InChI-Schlüssel |

OHZXJDOKMFHAFO-PNKHAZJDSA-N |

Isomerische SMILES |

CO[C@@H]1[C@H]([C@@H]2[C@H]3C(=CCN3CC4=CC(=C(C=C24)OC)OC)[C@H]1O)O |

SMILES |

COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |

Kanonische SMILES |

COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |

Synonyme |

narcissidine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

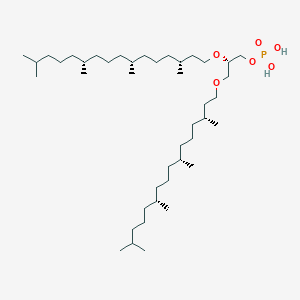

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)

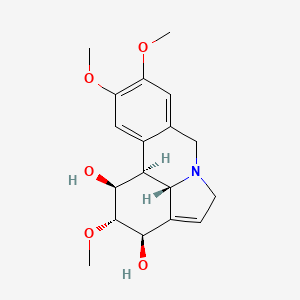

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)

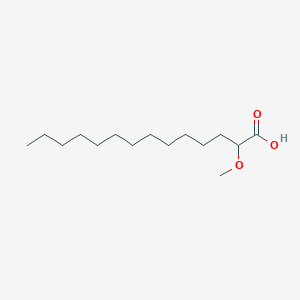

![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)